molecular formula C15H12OS B11944599 2-Phenylthiochroman-4-one CAS No. 5962-00-5

2-Phenylthiochroman-4-one

Cat. No.: B11944599
CAS No.: 5962-00-5
M. Wt: 240.3 g/mol
InChI Key: AROXNAZKRPEIBY-UHFFFAOYSA-N
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Description

2-Phenylthiochroman-4-one, also known as thioflavanone, is a sulfur-containing heterocyclic compound. It belongs to the class of thiochromones, which are structurally related to chromones (benzopyrans). These compounds are known for their promising biological activities and are widely studied in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

2-Phenylthiochroman-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-Phenylthiochroman-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenylthiochroman-4-one involves its interaction with biological targets such as enzymes and receptors. For instance, its antileishmanial activity is attributed to its ability to inhibit specific enzymes in the Leishmania parasite . The compound’s cytotoxic effects are likely due to its interaction with cellular pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Thiochroman-4-one: Lacks the phenyl group at the 2-position.

    Chroman-4-one: Contains an oxygen atom instead of sulfur.

    Thioflavone: Similar structure but with different substituents.

Uniqueness

2-Phenylthiochroman-4-one is unique due to its sulfur-containing heterocyclic structure, which imparts distinct biological activities compared to its oxygen-containing analogs. Its phenyl group at the 2-position also enhances its chemical reactivity and biological properties .

Properties

CAS No.

5962-00-5

Molecular Formula

C15H12OS

Molecular Weight

240.3 g/mol

IUPAC Name

2-phenyl-2,3-dihydrothiochromen-4-one

InChI

InChI=1S/C15H12OS/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,15H,10H2

InChI Key

AROXNAZKRPEIBY-UHFFFAOYSA-N

Canonical SMILES

C1C(SC2=CC=CC=C2C1=O)C3=CC=CC=C3

Origin of Product

United States

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